molecular formula C10H11NO4S2 B12666923 2-((2-Amino-2-carboxyethyl)dithio)benzoic acid CAS No. 26885-62-1

2-((2-Amino-2-carboxyethyl)dithio)benzoic acid

Katalognummer: B12666923
CAS-Nummer: 26885-62-1
Molekulargewicht: 273.3 g/mol
InChI-Schlüssel: SYCGYWFLRDXWDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-Amino-2-carboxyethyl)dithio)benzoic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzoic acid moiety linked to a dithio group, which is further connected to an amino acid derivative. Its structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Amino-2-carboxyethyl)dithio)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroaniline with thiocarbamoyl chloride in the presence of a strong catalyst such as bis(dibenzylideneacetone)palladium(0) to form the intermediate compound. This intermediate is then subjected to further reactions to introduce the amino and carboxyethyl groups .

Industrial Production Methods

Industrial production of this compound often employs one-pot synthesis techniques to enhance yield and reduce reaction time. These methods are designed to be operationally simple and environmentally friendly, utilizing commercially available reagents and green chemistry principles .

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-Amino-2-carboxyethyl)dithio)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds.

    Reduction: Reduction reactions can break the disulfide bonds, reverting the compound to its thiol form.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as dithiothreitol for reduction. Substitution reactions often require catalysts and specific solvents to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of disulfide-linked dimers, while reduction yields the free thiol form of the compound .

Wissenschaftliche Forschungsanwendungen

2-((2-Amino-2-carboxyethyl)dithio)benzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 2-((2-Amino-2-carboxyethyl)dithio)benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The dithio group can form disulfide bonds with cysteine residues in proteins, altering their structure and function. This interaction can modulate various biochemical pathways, making the compound useful in studying protein function and regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other derivatives of benzoic acid and amino acids, such as 2-amino benzoic acid and its derivatives .

Uniqueness

What sets 2-((2-Amino-2-carboxyethyl)dithio)benzoic acid apart is

Eigenschaften

CAS-Nummer

26885-62-1

Molekularformel

C10H11NO4S2

Molekulargewicht

273.3 g/mol

IUPAC-Name

2-[(2-amino-2-carboxyethyl)disulfanyl]benzoic acid

InChI

InChI=1S/C10H11NO4S2/c11-7(10(14)15)5-16-17-8-4-2-1-3-6(8)9(12)13/h1-4,7H,5,11H2,(H,12,13)(H,14,15)

InChI-Schlüssel

SYCGYWFLRDXWDE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)O)SSCC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.